2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
Description
2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one is a heterocyclic compound featuring a 2,5-dimethylpyrrole core linked to a 2-bromophenylthio group via an ethanone bridge. This structure combines electron-rich (pyrrole) and electron-deficient (bromophenylthio) moieties, which may confer unique physicochemical and reactivity profiles.
Properties
Molecular Formula |
C14H14BrNOS |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C14H14BrNOS/c1-9-7-11(10(2)16-9)13(17)8-18-14-6-4-3-5-12(14)15/h3-7,16H,8H2,1-2H3 |
InChI Key |
CDXYSZLITSABTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-bromothiophenol with an appropriate alkylating agent under basic conditions.
Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reactions: The final step involves coupling the thioether and pyrrole moieties under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thioether and pyrrole functionalities can act as ligands in metal-catalyzed reactions.
Materials Science: These compounds can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving sulfur and nitrogen-containing compounds.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and pyrrole groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- Bromine vs. Chlorine : The target compound’s 2-bromophenylthio group differs from chlorinated analogs (e.g., 2-chloro-1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one, CAS: 610274-31-2) in terms of atomic size and electronegativity. Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) may enhance hydrophobic interactions in biological systems, while its lower electronegativity could reduce electron-withdrawing effects compared to chlorine .
- This steric effect may influence solubility or melting points .
Pyrrole Core Modifications
- Methylation Patterns: The 2,5-dimethylpyrrole moiety in the target compound contrasts with non-methylated pyrroles (e.g., 1-(1H-pyrrol-2-yl) derivatives in ).
- Trifluoromethyl vs. Bromophenylthio : In 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one (CAS: 1803608-26-5), the trifluoromethyl group is a stronger electron-withdrawing substituent than bromophenylthio, which could stabilize the ketone group against nucleophilic attack .
Physicochemical Properties
- Molecular Weight and Purity : The target compound’s molecular weight is expected to be ~365 g/mol (estimated), higher than chloro analogs (e.g., 335.8 g/mol for CAS: 610274-31-2) due to bromine’s atomic mass .
Data Table: Key Comparisons with Analogous Compounds
Biological Activity
The compound 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one is a thioether derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one is . The presence of the bromophenyl and pyrrole moieties suggests potential interactions with biological targets, making it a candidate for various pharmacological evaluations.
| Property | Value |
|---|---|
| Molecular Formula | C14H14BrNOS |
| Molecular Weight | 316.23 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that compounds containing pyrrole and thioether functionalities exhibit significant antitumor properties. For instance, derivatives similar to 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one have shown inhibitory effects on various cancer cell lines. A study highlighted that thiazole-containing pyrrole derivatives displayed cytotoxicity against Jurkat and HT-29 cells, suggesting that the structural components of this compound may also confer similar activities .
Antimicrobial Properties
Thioether compounds are often evaluated for their antimicrobial potential. The presence of the bromine atom in the aromatic ring may enhance the compound's ability to penetrate microbial membranes. Preliminary studies indicate that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests that 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one may also possess such effects, warranting further investigation into its mechanisms of action .
Case Study 1: Antitumor Evaluation
A recent study evaluated a series of pyrrole derivatives for their antitumor activity against BRAF(V600E) mutant melanoma cells. Among these, compounds with thioether linkages showed promising results, with IC50 values indicating effective growth inhibition. The structure–activity relationship (SAR) analysis suggested that the bromophenyl group plays a crucial role in enhancing cytotoxicity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, several thioether derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with similar structural features to 2-((2-Bromophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
